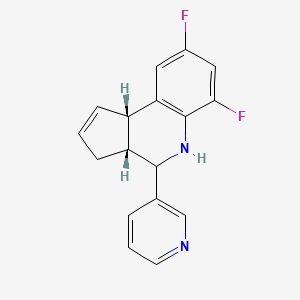![molecular formula C₂₃H₄₁N₂O₄P B1146281 Cyclohexylazanium;N-[4-(phosphonatomethyl)phenyl]decanamide CAS No. 1333318-20-9](/img/structure/B1146281.png)
Cyclohexylazanium;N-[4-(phosphonatomethyl)phenyl]decanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclohexylazanium;N-[4-(phosphonatomethyl)phenyl]decanamide is a complex organic compound with the molecular formula C₂₃H₄₁N₂O₄P This compound is characterized by the presence of a cyclohexylazanium group and a phosphonatomethylphenyl group attached to a decanamide chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexylazanium;N-[4-(phosphonatomethyl)phenyl]decanamide typically involves multiple steps, starting with the preparation of the cyclohexylazanium group and the phosphonatomethylphenyl group. These groups are then coupled with a decanamide chain through a series of chemical reactions. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis, allowing for the production of significant quantities of the compound for various applications.
Chemical Reactions Analysis
Types of Reactions
Cyclohexylazanium;N-[4-(phosphonatomethyl)phenyl]decanamide can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where specific functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, pH, and solvent choice, play a crucial role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may produce simpler, hydrogenated forms of the compound.
Scientific Research Applications
Cyclohexylazanium;N-[4-(phosphonatomethyl)phenyl]decanamide has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various organic synthesis reactions and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development and delivery.
Industry: The compound is used in the development of new materials and as an additive in various industrial processes.
Mechanism of Action
The mechanism of action of Cyclohexylazanium;N-[4-(phosphonatomethyl)phenyl]decanamide involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biochemical effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to Cyclohexylazanium;N-[4-(phosphonatomethyl)phenyl]decanamide include:
- Cyclohexylazanium;N-[4-(phosphonatomethyl)phenyl]octanamide
- Cyclohexylazanium;N-[4-(phosphonatomethyl)phenyl]hexanamide
- Cyclohexylazanium;N-[4-(phosphonatomethyl)phenyl]butanamide
Uniqueness
This compound is unique due to its specific combination of functional groups and chain length, which confer distinct chemical properties and potential applications. Compared to its similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various research and industrial purposes.
Properties
IUPAC Name |
cyclohexylazanium;N-[4-(phosphonatomethyl)phenyl]decanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28NO4P.2C6H13N/c1-2-3-4-5-6-7-8-9-17(19)18-16-12-10-15(11-13-16)14-23(20,21)22;2*7-6-4-2-1-3-5-6/h10-13H,2-9,14H2,1H3,(H,18,19)(H2,20,21,22);2*6H,1-5,7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSTZLZQTEJHZAQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC(=O)NC1=CC=C(C=C1)CP(=O)([O-])[O-].C1CCC(CC1)[NH3+].C1CCC(CC1)[NH3+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H54N3O4P |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
539.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
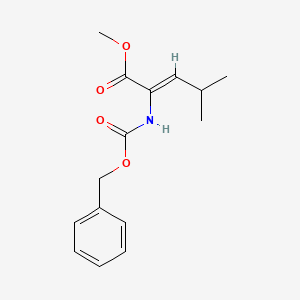
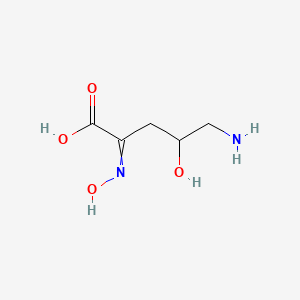

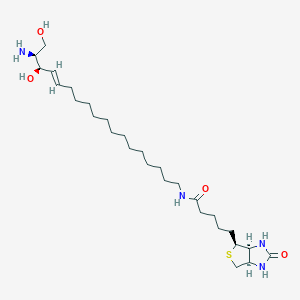

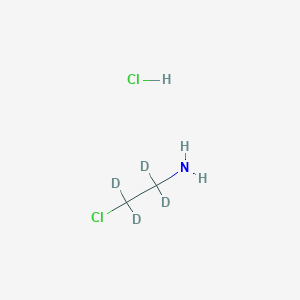

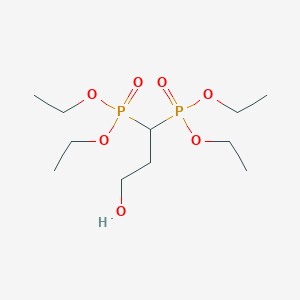
![cis-[2-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-ylmethyl)-1,3-dioxolan-4-yl]methyl-4-methylbenzenesulphonate](/img/structure/B1146219.png)
